molecular formula C13H12ClNO2 B1474674 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 1976519-74-0

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1474674
CAS No.: 1976519-74-0
M. Wt: 249.69 g/mol
InChI Key: AXHQLABKRXAJJJ-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a benzyl group that is further substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Benzyl Chloride Intermediate: The starting material, 2-chloro-4-methylbenzyl alcohol, is converted to 2-chloro-4-methylbenzyl chloride using thionyl chloride or phosphorus trichloride.

    Pyrrole Formation: The benzyl chloride intermediate is then reacted with pyrrole in the presence of a base such as sodium hydride or potassium carbonate to form the benzylated pyrrole.

    Carboxylation: The benzylated pyrrole is subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 2-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid can be compared with similar compounds such as:

    1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.

    1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxamide: Containing a carboxamide group instead of a carboxylic acid group.

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-4-5-10(11(14)7-9)8-15-6-2-3-12(15)13(16)17/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHQLABKRXAJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid

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